molecular formula C20H23N3O3S2 B2917546 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide CAS No. 1031977-00-0

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2917546
CAS No.: 1031977-00-0
M. Wt: 417.54
InChI Key: ARNKSKJYYPLEKP-UHFFFAOYSA-N
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Description

2-((4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide is a synthetic organic compound with the molecular formula C21H23N3O3S2 and a molecular weight of 429.55 g/mol. This acetamide derivative is built around a 1,2,4-benzothiadiazine 1,1-dioxide core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The structure features a thioether bridge connecting the acetamide group to the heterocyclic system, which is further substituted with an ethyl group. The acetamide nitrogen is coupled with a mesityl (2,4,6-trimethylphenyl) group, a bulky aromatic moiety that can significantly influence the compound's binding affinity and selectivity towards biological targets. The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in drug discovery. Close structural analogs of this compound have been investigated as potent inhibitors of mycobacterial carbonic anhydrases , a promising target for developing novel antitubercular agents . Furthermore, related benzothiadiazine derivatives have been explored for their antineoplastic effects, showing promising cytotoxicity against difficult-to-treat cancer cell lines, such as triple-negative breast cancer, via mechanisms that may involve mitochondrial complex II inhibition . The presence of the thioether and acetamide functionalities makes this molecule a valuable intermediate or target for researchers in synthetic and medicinal chemistry aiming to develop new enzyme inhibitors or therapeutic candidates. This product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-23-16-8-6-7-9-17(16)28(25,26)22-20(23)27-12-18(24)21-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNKSKJYYPLEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide is a synthetic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique structure combines a thiadiazine core with various functional groups, suggesting potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H23N3O3S2C_{20}H_{23}N_{3}O_{3}S_{2} with a molecular weight of 417.5 g/mol. The compound features a benzo[e][1,2,4]thiadiazine ring system that is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H23N3O3S2C_{20}H_{23}N_{3}O_{3}S_{2}
Molecular Weight417.5 g/mol
CAS Number1031977-00-0

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various gram-positive and gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial capabilities.

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazine derivatives has been documented in several studies. Compounds within this class have demonstrated non-steroidal anti-inflammatory activity, which could be attributed to their ability to inhibit cyclooxygenase enzymes involved in inflammatory pathways . This raises the possibility that this compound may also exert anti-inflammatory effects.

Cytotoxicity and Anticancer Potential

Some studies have indicated that benzo[e][1,2,4]thiadiazine derivatives can exhibit cytotoxicity against cancer cell lines. For example, compounds with similar scaffolds have shown selective activity against human cancer cells while sparing normal cells . This suggests a potential for further exploration of this compound in cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from substituted thiadiazines and acetamides . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Studies

A study on related thiadiazine compounds reported significant analgesic and anti-inflammatory activities through various in vivo models . These findings support the hypothesis that this compound may also exhibit similar biological activities.

Comparison with Similar Compounds

Alkyl Chain Variations

  • 2-[(4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide (CAS: 893790-22-2) : Key Difference: Replaces the ethyl group at position 4 of the thiadiazine ring with a butyl chain.

Halogen Substitutions

  • Methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS: 886957-09-1) :
    • Key Difference : Introduces a fluorine atom at position 7 of the benzene ring and a methyl ester instead of the mesityl-acetamide group.
    • Impact : Fluorine enhances electronegativity and metabolic stability. The ester group may serve as a prodrug moiety for improved bioavailability.

Acetamide Substituent Variations

Aryl Group Modifications

  • N-(4-Chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide (CAS: 1031956-21-4) :
    • Key Difference : Substitutes the mesityl group with a 4-chloro-2-fluorophenyl moiety.
    • Impact : Halogenated aryl groups often enhance binding affinity to target proteins (e.g., enzymes or receptors) but may increase toxicity risks.
    • Molecular Weight : 427.9 g/mol (vs. 389.5 g/mol for the target compound), reflecting the addition of Cl and F atoms.

Triazole Hybrids

  • 2-((7-(4-Ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide (CAS: 921538-13-8) : Key Difference: Incorporates an imidazo-triazole ring fused to the thiadiazine core.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-((4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide Benzo[e][1,2,4]thiadiazine Ethyl, Mesityl-acetamide C₁₈H₁₉N₃O₃S₂ 389.5 High lipophilicity
2-[(4-Butyl-...thiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide Benzo[e][1,2,4]thiadiazine Butyl, 3-Cl-2-MePh-acetamide Not provided >389.5 Enhanced lipophilicity
N-(4-Cl-2-F-Ph)-2-((4-ethyl-...thiadiazin-3-yl)thio)acetamide Benzo[e][1,2,4]thiadiazine Ethyl, 4-Cl-2-F-Ph-acetamide C₁₇H₁₅ClFN₃O₃S₂ 427.9 Halogen-enhanced binding
Methyl 2-((7-fluoro-...thiadiazin-3-yl)thio)acetate Benzo[e][1,2,4]thiadiazine 7-F, Methyl ester C₁₂H₁₁FNO₄S₂ Not provided Prodrug potential

Research Findings and Implications

  • Lipophilicity vs. Bioavailability : Longer alkyl chains (e.g., butyl in ) increase lipophilicity but may reduce solubility, necessitating formulation optimizations.
  • Halogen Effects : Fluorine and chlorine substitutions () improve metabolic stability and target affinity but require toxicity profiling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like the benzo[e][1,2,4]thiadiazine core are synthesized via cyclization of substituted anilines with sulfur-containing reagents. The thioacetamide moiety is introduced via reaction of chloroacetyl chloride with thiol-containing intermediates under basic conditions (e.g., triethylamine in 1,4-dioxane) . Final purification often employs recrystallization or column chromatography.
  • Validation : Reaction progress is monitored via TLC, and intermediates are characterized using melting point analysis, IR spectroscopy, and elemental analysis .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions and stereochemistry. For example, aromatic protons in the mesityl group appear as distinct singlets in 1H^1H-NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Crystal structures resolved via SHELXL software validate bond lengths, angles, and packing arrangements .

Q. What experimental protocols are used to assess purity and stability?

  • Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities. Melting point consistency (±1°C) across batches is also indicative .
  • Stability : Accelerated stability studies under varying pH, temperature, and light exposure are conducted. Degradation products are profiled using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?

  • Approach :

  • Analog Synthesis : Introduce substituents at the 4-ethyl or mesityl positions to modulate electronic/steric effects. For example, fluorination of the benzothiadiazine ring alters electron-withdrawing properties .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Correlate activity with substituent Hammett constants or logP values .
    • Data Analysis : Use multivariate regression to identify key descriptors (e.g., π-stacking capacity, hydrogen-bond donors) influencing potency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

  • Solution : Standardize protocols (e.g., ATP concentration fixed at 1 mM) and include positive controls (e.g., staurosporine for kinase inhibition). Cross-validate using orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .
    • Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to assess inter-assay reproducibility .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2). Focus on interactions with catalytic residues (e.g., Arg120 in COX-2) .
  • ADMET Prediction : Tools like SwissADME estimate logS (solubility), CYP450 inhibition, and blood-brain barrier permeability. For instance, reducing logP via polar substituents may enhance aqueous solubility .
    • Validation : Compare in silico predictions with in vitro permeability (Caco-2 assays) and microsomal stability data .

Methodological Considerations

  • Crystallography : For novel derivatives, collect X-ray data at 100 K using a synchrotron source. Refinement in SHELXL integrates anisotropic displacement parameters and resolves disorder .
  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rate during exothermic steps) to minimize batch-to-batch variability .

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